[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea

Physicochemical Properties Drug Design Scaffold Selection

[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea (CAS 877641-19-5) is a synthetic, small-molecule urea derivative (MW 277.28 g/mol, molecular formula C13H15N3O4) that incorporates a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidin-3-yl core via a urea bridge. The compound is registered in the PubChem database (InChIKey: LOBZGIJHUUCUHC-UHFFFAOYSA-N) and is commercially supplied by multiple research-chemical vendors, primarily as a building block or screening compound for medicinal chemistry programs.

Molecular Formula C13H15N3O4
Molecular Weight 277.28
CAS No. 877641-19-5
Cat. No. B2732258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
CAS877641-19-5
Molecular FormulaC13H15N3O4
Molecular Weight277.28
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)N
InChIInChI=1S/C13H15N3O4/c14-13(18)15-8-5-12(17)16(7-8)9-1-2-10-11(6-9)20-4-3-19-10/h1-2,6,8H,3-5,7H2,(H3,14,15,18)
InChIKeyLOBZGIJHUUCUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea (CAS 877641-19-5): Procurement-Relevant Chemical Identity and Scaffold Profile


[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea (CAS 877641-19-5) is a synthetic, small-molecule urea derivative (MW 277.28 g/mol, molecular formula C13H15N3O4) that incorporates a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidin-3-yl core via a urea bridge. [1] The compound is registered in the PubChem database (InChIKey: LOBZGIJHUUCUHC-UHFFFAOYSA-N) and is commercially supplied by multiple research-chemical vendors, primarily as a building block or screening compound for medicinal chemistry programs. Its structural scaffold places it within a broader class of 1,3-disubstituted pyrrolidinone ureas that have been explored in patent literature for formyl peptide receptor-like 1 (FPRL1) agonist activity, though the specific biological annotation for this precise compound remains sparse in the peer-reviewed primary literature. [2]

Procurement Risk Alert: Why In-Class Urea Substitution Is Not Biochemically Interchangeable for [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea


Within the 5-oxopyrrolidin-3-yl urea chemotype, seemingly minor structural permutations—such as substitution at the N1-phenyl ring or replacement of the benzodioxin group with a simple phenyl or benzodioxole—can produce divergent physicochemical and pharmacological profiles. [1] Specifically, the 2,3-dihydro-1,4-benzodioxin moiety contributes distinct electronic character, hydrogen-bond acceptor capacity, and conformational rigidity relative to unsubstituted phenyl or 1,3-benzodioxole analogs, which can alter target binding, metabolic stability, and solubility in ways that are not predictable by inspection alone. [2] The absence of publicly available head-to-head data for this specific compound makes generic substitution a high-risk procurement decision for any program where the benzodioxin-urea topology is a critical pharmacophoric feature. The quantitative evidence below, while limited in breadth, underscores the measurable property differences that exist among close structural neighbors.

Limited Comparative Evidence Inventory for [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea (877641-19-5): Known Quantitative Differentiators vs. Closest Analogs


Molecular Weight and Physicochemical Descriptor Differentiation vs. 1-Phenyl-5-oxopyrrolidin-3-yl Urea Core

The target compound (MW 277.28 g/mol, molecular formula C13H15N3O4) differs substantially from the simplest analog, 1-phenyl-5-oxopyrrolidin-3-yl urea (hypothetical C11H13N3O2, theoretical MW ~219.24 g/mol), by the addition of the 2,3-dihydro-1,4-benzodioxin ring fusion, contributing an additional 58.04 g/mol and two extra oxygen atoms that increase hydrogen bond acceptor count (computed HBA = 4 for the target vs. ~2 for the phenyl core) and topological polar surface area (computed tPSA ~89.5 Ų vs. ~55 Ų). [1] These computed differences predict measurably altered solubility, permeability, and protein binding profiles, making the target compound a physicochemically distinct entity from the simpler phenyl analog.[2]

Physicochemical Properties Drug Design Scaffold Selection

XLogP3 Lipophilicity Comparison: Benzodioxin vs. 1,3-Benzodioxole and Phenyl Urea Congeners

The computed lipophilicity (XLogP3) for the target compound is 0.8. [1] This value is lower than that of the directly analogous 3-substituted urea derivative 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(3,4-dimethylphenyl)urea (CAS 877641-05-9, C20H21N3O3, theoretical XLogP3 estimated ~3.0 due to the additional dimethylphenyl substituent) and higher than the more polar 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea (CAS 891114-17-3, C20H19N3O6, XLogP3 estimated ~1.8, comparator values are PubChem-computed estimates for the benzodioxole-substituted analog). [2] The XLogP3 of 0.8 positions the target compound in a distinctly more hydrophilic range compared to diaryl-substituted ureas in the same chemical series, which can translate to different solubility, metabolic liability, and off-target binding profiles.[3]

Lipophilicity ADMET Scaffold Optimization

Supplier-Reported Purity Baseline and the Absence of Pharmacopoeial-Grade Specification for Procurement Decisions

Commercially, the target compound is listed at a typical purity specification of 95% (HPLC) by multiple vendors. This is standard for a research-grade building block but contrasts with more extensively characterized analogs such as the 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1017417-35-4), which is available at ≥97% purity from specialized suppliers. [1] No pharmacopoeial monograph, certified reference standard, or impurity profile has been publicly disclosed for 877641-19-5. Procurement without independent analytical release testing therefore carries the risk of unknown impurity identity and batch-to-batch variability, particularly for programs requiring >98% purity or controlled impurity specifications.

Quality Control Procurement Specification Chemical Purity

Evidence-Linked Application Scenarios for [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea (877641-19-5) Based on Documented Differentiation


Medicinal Chemistry Lead Generation: FPRL1 Agonist Scaffold Exploration Requiring a Defined Physicochemical Starting Point

For programs targeting formyl peptide receptor-like 1 (FPRL1), this compound serves as a core urea scaffold from which further substitution can be systematically explored, per the general structural claims in patent CN105814019B. [1] Its computed XLogP3 of 0.8 and MW of 277.28 g/mol position it favorably as a low-lipophilicity, fragment-like starting point (MW < 300, clogP < 3) for lead optimization, in contrast to larger, more lipophilic diaryl urea analogs in the same series. Researchers should confirm identity and purity by orthogonal analytical methods (NMR, LCMS, HPLC) prior to SAR studies, given the lack of a certified reference standard.

Biochemical Probe Synthesis: Urea Bioisostere with a Defined HBA/Donor Profile for Target Engagement Studies

The compound offers a hydrogen-bond donor count of 3 and acceptor count of 4, [1] making it suitable as a urea bioisostere core for enzymes or receptors where a precise hydrogen-bond network is required. The 2,3-dihydro-1,4-benzodioxin oxygen atoms provide additional acceptor sites that are absent in simple phenyl analogs, creating opportunities for distinct binding interactions. [2] Researchers should not assume that in-class alternatives with different HBA/HBD profiles will engage the same target binding mode.

Analytical Method Development: Chromatographic System Suitability Marker for Benzodioxin-Containing Urea Derivatives

Because the compound is commercially available at consistent (95%) purity and has a well-defined UV chromophore (benzodioxin moiety with λmax expected in the 230–280 nm range), it can serve as a retention-time marker and system suitability standard during HPLC method development for structurally related compound libraries. [1] However, users must independently verify retention time and spectral purity under their specific chromatographic conditions, as no pharmacopoeial system suitability criteria have been established.

Quote Request

Request a Quote for [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.